3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol
Description
3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol is an organic compound that belongs to the class of dialkyl ethers . It has a molecular formula of C30H62O7 . It is also known by other names such as Hexaethylene glycol monooctadecyl ether, Octadecylhexaglycol, PEG-6 Stearyl ether, and Polyethylene glycol 300 stearyl ether .
Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain with six ether groups (O) attached at regular intervals . The molecule has a total of 34 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 589.9±45.0 °C at 760 mmHg, and a flash point of 310.6±28.7 °C . It has 7 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 76 Å2 and a molar volume of 559.4±3.0 cm3 .Scientific Research Applications
Liquid Phase Behaviour and Solubility
The study of liquid-liquid equilibria and solubility in various solvents provides insight into the interactions and miscibility of compounds, including those similar to 3,6,9,12,15,18-hexaoxahexatriacontan-1-ol. Research on ionic liquids, for instance, shows how solubility changes with the molecular weight of ketones and the type of hydrocarbons, offering a perspective on the solubility characteristics of long-chain alcohols in different solvent environments (Domańska & Marciniak, 2007).
Synthesis through Rearrangements
Sequential Claisen and Cope rearrangements provide a method for synthesizing unsaturated aldehydes, which could be applied to the transformation of long-chain alcohols like this compound for generating complex molecular structures with specific configurations (Cookson & Rogers, 1974).
Adsorption and Separation Processes
Understanding the adsorption of hexane isomers in microporous materials can inform the development of separation processes and materials that could be relevant for long-chain alcohols, facilitating the purification or separation of specific compounds from complex mixtures (Mendes et al., 2014).
Catalytic Hydroboration
Research into catalytic hydroboration using N-heterocyclic carbene-boranes offers insights into the addition of boron across the C=C bonds of alkenes, which could be applied to the functionalization of long-chain alcohols and their derivatives for the synthesis of boron-containing compounds (Prokofjevs et al., 2012).
Environmental Fate and Photodegradation
Understanding the photodegradation mechanisms of energetic chemicals provides insights into the environmental fate and stability of similar compounds under exposure to light, which is crucial for assessing the environmental impact and degradation pathways of long-chain alcohols (Hawari et al., 2004).
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-32-21-23-34-25-27-36-29-30-37-28-26-35-24-22-33-20-18-31/h31H,2-30H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTZEQVWUZNMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062398 | |
Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-29-3 | |
Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2420-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyethylene glycol 300 stearyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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